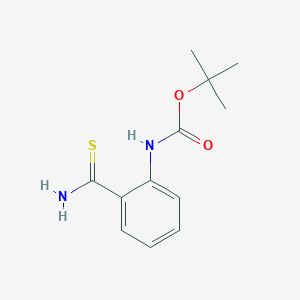![molecular formula C15H18N2O B15322812 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine is a synthetic organic compound that features a quinoline moiety, a cyclopropane ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like potassium carbonate.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling of the Quinoline and Cyclopropane Moieties: The final step involves coupling the quinoline moiety with the cyclopropane ring through a nucleophilic substitution reaction, using a suitable leaving group and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and an appropriate electrophile.
Major Products:
Oxidation: Formation of a hydroxyl group on the quinoline ring.
Reduction: Formation of tetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways would depend on the specific biological activity being studied, but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline ring.
Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid, which feature a cyclopropane ring.
Uniqueness: 1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine is unique due to its combination of a quinoline moiety, a methoxy group, and a cyclopropane ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C15H18N2O/c1-16-15(7-8-15)10-12-9-11-5-3-4-6-13(11)17-14(12)18-2/h3-6,9,16H,7-8,10H2,1-2H3 |
Clave InChI |
RVMIEDPDYHWMSO-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)CC2=CC3=CC=CC=C3N=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)

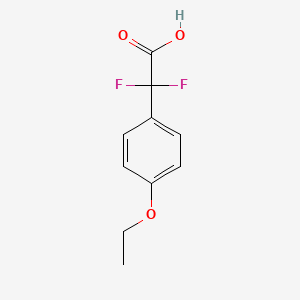

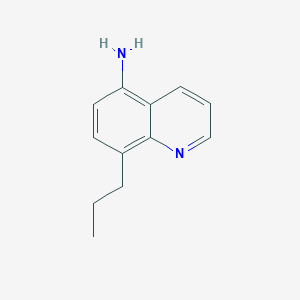




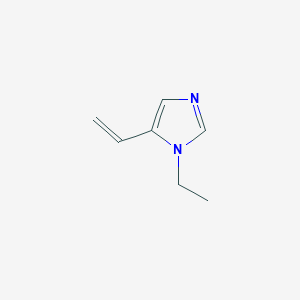
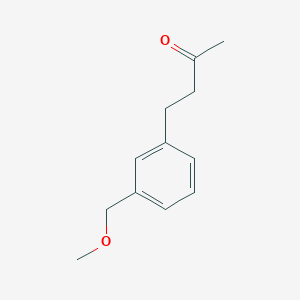

![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
